molecular formula C13H21NO3 B3111759 tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate CAS No. 1858251-59-8

tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate

Cat. No.: B3111759
CAS No.: 1858251-59-8
M. Wt: 239.31
InChI Key: KEEXIHAGXWAFOF-ZJUUUORDSA-N
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Description

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is a derivative of isoindole, a significant heterocyclic system in natural products and drugs .

Preparation Methods

The synthesis of tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate involves several steps. One common method includes the reaction of isoindole derivatives with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is conducted at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating biochemical processes .

Comparison with Similar Compounds

Tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate can be compared with other isoindole derivatives, such as:

    Tert-butyl 5-oxo-octahydro-1H-isoindole-2-carboxylate: Similar in structure but with slight variations in the hydrogenation state.

    Indole-3-acetic acid: A plant hormone with different biological activities but sharing the indole core structure.

Properties

IUPAC Name

tert-butyl (3aS,7aR)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXIHAGXWAFOF-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC(=O)C[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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